molecular formula C11H7IN2O3 B8519077 2-(4-Iodophenoxy)-5-nitropyridine

2-(4-Iodophenoxy)-5-nitropyridine

Cat. No. B8519077
M. Wt: 342.09 g/mol
InChI Key: BBWSBPUZUPQQDG-UHFFFAOYSA-N
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Patent
US06916807B2

Procedure details

2-(4-Iodo-phenoxy)-5-nitro-pyridine (50 grams, 146.1 mmol) and 4-iodo-phenol (96.5 grams, 438.6 mmol) were dissolved in tetrahydrofuran (500 mL) and added to a Parr shaker flask which contained Raney nickel (30 grams of a 50% slurry in water). The above mixture was shaken under hydrogen gas (50 psi) for 2 hours, at which time uptake of hydrogen gas had ceased and thin liquid chromatography indicated complete consumption of starting material. The Raney nickel was then removed by filtration through a pad of celite under nitrogen. The pad was rinsed several times with methylene chloride. The filtrate was diluted with methylene chloride and the organic layer was washed with 1M sodium hydroxide (4×200 mL) and brine (1×200 mL). The organic layer was dried with magnesium sulfate, filtered and concentrated under vacuum to give 42 grams (92%) of the title compound which was used without further purification. MS m/z: ESI+ 313.0 (M+H)+.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
96.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
92%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:17]=[CH:16][C:5]([O:6][C:7]2[CH:12]=[CH:11][C:10]([N+:13]([O-])=O)=[CH:9][N:8]=2)=[CH:4][CH:3]=1.IC1C=CC(O)=CC=1.[H][H]>O1CCCC1.[Ni].O>[I:1][C:2]1[CH:17]=[CH:16][C:5]([O:6][C:7]2[N:8]=[CH:9][C:10]([NH2:13])=[CH:11][CH:12]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
IC1=CC=C(OC2=NC=C(C=C2)[N+](=O)[O-])C=C1
Name
Quantity
96.5 g
Type
reactant
Smiles
IC1=CC=C(C=C1)O
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added to a Parr shaker flask which
CUSTOM
Type
CUSTOM
Details
consumption of starting material
CUSTOM
Type
CUSTOM
Details
The Raney nickel was then removed by filtration through a pad of celite under nitrogen
WASH
Type
WASH
Details
The pad was rinsed several times with methylene chloride
ADDITION
Type
ADDITION
Details
The filtrate was diluted with methylene chloride
WASH
Type
WASH
Details
the organic layer was washed with 1M sodium hydroxide (4×200 mL) and brine (1×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
IC1=CC=C(OC2=CC=C(C=N2)N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 42 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.